molecular formula C6H9FO3 B1519323 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid CAS No. 1150617-62-1

4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Cat. No. B1519323
Key on ui cas rn: 1150617-62-1
M. Wt: 148.13 g/mol
InChI Key: CGKBHMJXQWPYDK-UHFFFAOYSA-N
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Patent
US08592454B2

Procedure details

A mixture of the compound (0.18 g) obtained in step 2 and 20% palladium hydroxide (0.02 g) in ethanol/ethyl acetate (2/1 mL) was stirred under a hydrogen atmosphere (1 atm) at room temperature for 4 hr. The reaction mixture was filtered, and concentrated under reduced pressure. The residue was crystallized from ethyl acetate/hexane to give the title compound (0.084 g, 78%) as a gray powder.
Name
compound
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
ethanol ethyl acetate
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([C:8]([O:10]CC2C=CC=CC=2)=[O:9])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1>C(O)C.C(OCC)(=O)C.[OH-].[Pd+2].[OH-]>[F:1][C:2]1([C:8]([OH:10])=[O:9])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1 |f:1.2,3.4.5|

Inputs

Step One
Name
compound
Quantity
0.18 g
Type
reactant
Smiles
FC1(CCOCC1)C(=O)OCC1=CC=CC=C1
Name
ethanol ethyl acetate
Quantity
1 mL
Type
solvent
Smiles
C(C)O.C(C)(=O)OCC
Name
Quantity
0.02 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere (1 atm) at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1(CCOCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.084 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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